molecular formula C10H10O2 B184534 4-(2-Hydroxyphenyl)but-3-en-2-one CAS No. 22214-28-4

4-(2-Hydroxyphenyl)but-3-en-2-one

Cat. No.: B184534
CAS No.: 22214-28-4
M. Wt: 162.18 g/mol
InChI Key: OIKUPYQBJLSNAS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C10H10O2. It is a derivative of phenylbutenone and is characterized by the presence of a hydroxy group attached to the phenyl ring. This compound is of interest due to its potential biological activities and applications in various fields of research.

Scientific Research Applications

Safety and Hazards

When handling 4-(2-Hydroxyphenyl)but-3-en-2-one, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Hydroxyphenyl)but-3-en-2-one can be synthesized through several methods. One common approach involves the condensation of 2-hydroxyacetophenone with crotonaldehyde under basic conditions. The reaction typically proceeds as follows:

    Reactants: 2-hydroxyacetophenone and crotonaldehyde.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: An alcohol such as ethanol or methanol.

    Conditions: The reaction mixture is heated under reflux for several hours.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of solid acid catalysts such as acid-activated Montmorillonite clay. This method offers advantages in terms of selectivity and yield. The reaction conditions typically include:

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the double bond can yield saturated derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Saturated phenylbutanones.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)but-3-en-2-one: Similar structure but with a hydroxy group at the para position.

    4-Phenylbut-3-en-2-one: Lacks the hydroxy group.

    4-(2-Methoxyphenyl)but-3-en-2-one: Contains a methoxy group instead of a hydroxy group.

Uniqueness

4-(2-Hydroxyphenyl)but-3-en-2-one is unique due to the presence of the hydroxy group at the ortho position, which significantly influences its chemical reactivity and biological activity. The ortho-hydroxy group enhances its ability to form hydrogen bonds, contributing to its potent enzyme inhibition properties .

Properties

IUPAC Name

(E)-4-(2-hydroxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-7,12H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKUPYQBJLSNAS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875902
Record name 3-Buten-2-one,4-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6051-53-2, 22214-28-4
Record name 4-(2-Hydroxyphenyl)but-3-en-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 4-(o-hydroxyphenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC61817
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Buten-2-one,4-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxyphenyl)but-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Hydroxybenzaldehyde (1q, 0.90 ml, 8.4 mmol) and acetone (19, 1.24 ml, 16.8 mmol) were combined in ethanol (7 ml) and stirred for 15 min at room temperature. A solution of sodium hydroxide (0.5 g, 12.5 mmol) and water (2 ml) was added dropwise and the mixture stirred for 48 hr at room temperature. The mixture was neutralized with hydrochloric acid (1 N), extracted with ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a solid. The crude solid was recrystallized from tetrahydrofuran/hexane to give 0.36 g (26%) of a yellow solid: mp 136-137° C. [expected mp 139-140° C.]; 1H NMR: δ 2.42 (s, 3H), 6.92 (m, 2H), 7.03 (d, 1H, J=16.5 Hz), 7.24 (dt, 1H, J=7.0, 1.4 Hz), 7.45 (d, 1H, J=7.7 Hz), 7.88 (d, 1H, J=16.3 Hz), 8.00 (s, 1H); 13C NMR: δ 26.8, 116.6, 120.5, 127.5, 129.5, 131.9, 141.0, 156.1, 156.1, 201.3.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Hydroxyphenyl)but-3-en-2-one
Reactant of Route 2
Reactant of Route 2
4-(2-Hydroxyphenyl)but-3-en-2-one
Reactant of Route 3
Reactant of Route 3
4-(2-Hydroxyphenyl)but-3-en-2-one
Reactant of Route 4
Reactant of Route 4
4-(2-Hydroxyphenyl)but-3-en-2-one
Reactant of Route 5
Reactant of Route 5
4-(2-Hydroxyphenyl)but-3-en-2-one
Reactant of Route 6
Reactant of Route 6
4-(2-Hydroxyphenyl)but-3-en-2-one
Customer
Q & A

Q1: What is the structural significance of 4-(2-Hydroxyphenyl)but-3-en-2-one?

A1: this compound, also known as salicyl­idene­acetone, is a versatile building block in organic synthesis. Its structure features a conjugated system comprising a phenyl ring, a hydroxyl group, and an α,β-unsaturated ketone. This arrangement allows for diverse reactivity, enabling its participation in various cyclization reactions. Notably, the molecule adopts a nearly planar conformation, suggesting extensive conjugation throughout the system [].

Q2: How does this compound behave in the Hantzsch synthesis, and what unique products does it yield?

A2: this compound exhibits unique reactivity under Hantzsch synthesis conditions. Instead of forming typical dihydropyridine derivatives, it leads to the formation of oxygen-bridged heterocycles. This unusual reactivity stems from the presence of the phenolic hydroxyl group, which participates in intramolecular cyclization reactions [, , , , ]. For instance, its reaction with methyl acetoacetate, pentane-2,4-dione, or dimedone yields 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene derivatives [].

Q3: Can you provide examples of specific oxygen-bridged heterocycles synthesized using this compound and their potential applications?

A3: this compound reacts with various reagents under Hantzsch-like conditions to yield diverse oxygen-bridged heterocycles. For example, its reaction with Meldrum's acid gives oxygen-bridged tetrahydro-2-pyridones, while its condensation with 3-aminocrotononitrile affords oxygen-bridged tetrahydropyridines []. Notably, reactions with 3-amino-2,4-dicyanobut-2-enoate or 3-amino-2-cyanopentene-2-dioate yield oxygen-bridged hexahydropyridines with distinct stereochemistry []. These compounds hold potential applications in medicinal chemistry, materials science, and catalysis due to their unique structural features and potential biological activities.

Q4: Are there any studies exploring the corrosion inhibition properties of this compound?

A4: Yes, research indicates that this compound exhibits promising corrosion inhibition properties for aluminum in alkaline environments []. Studies utilizing electrochemical techniques and surface analysis revealed that this compound acts as a mixed-type inhibitor, effectively mitigating aluminum corrosion in 1M NaOH solutions [].

Q5: What are the key spectroscopic characteristics used to identify and characterize this compound?

A5: this compound can be identified and characterized using techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy []. These methods provide information about the functional groups present and the connectivity of atoms within the molecule.

Q6: Has this compound shown any potential in biological systems?

A6: Research has investigated the biological activity of this compound and its derivatives. For example, some studies report on the synthesis and fungicidal evaluation of novel 5-aryl-N-pyrazole oxime ester derivatives derived from this compound []. Additionally, research suggests that (3E)-4-(2-hydroxyphenyl)but-3-en-2-one can inhibit lipopolysaccharide-induced nitric oxide synthase expression in RAW 264.7 macrophages, highlighting its potential anti-inflammatory properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.